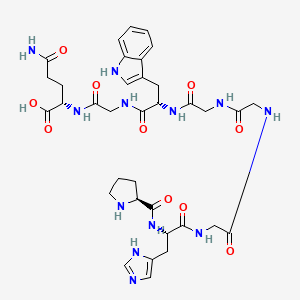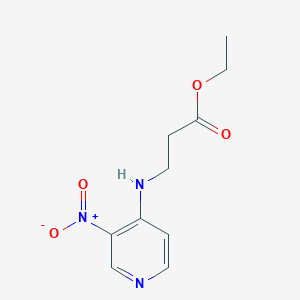![molecular formula C13H12N2S B12566434 (2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine CAS No. 162791-55-1](/img/structure/B12566434.png)
(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine is a complex organic compound that belongs to the class of naphthothiopyrans These compounds are characterized by their fused ring structures, which include both naphthalene and thiopyran rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine typically involves multi-step organic reactions. One common method includes the condensation of naphthothiopyran derivatives with hydrazine. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement, cost reduction, and process safety. Techniques such as continuous flow synthesis could be explored to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthothiopyran ketones, while reduction could produce naphthothiopyran alcohols.
Aplicaciones Científicas De Investigación
(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydro-1H-naphtho[2,1-b]thiopyran 4,4-dioxide
- 1H-Naphtho[2,1-b]thiopyran-1-imine, 2,3-dihydro-
Uniqueness
(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine is unique due to its specific hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity
Propiedades
Número CAS |
162791-55-1 |
|---|---|
Fórmula molecular |
C13H12N2S |
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
2,3-dihydrobenzo[f]thiochromen-1-ylidenehydrazine |
InChI |
InChI=1S/C13H12N2S/c14-15-11-7-8-16-12-6-5-9-3-1-2-4-10(9)13(11)12/h1-6H,7-8,14H2 |
Clave InChI |
RWTAOFMWWFBOIK-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=C(C1=NN)C3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)


![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)

![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)


![3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide](/img/structure/B12566406.png)


